2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-propylacetamide
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Overview
Description
The compound “2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-propylacetamide” is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered C3NS ring. They are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiazole derivatives are often synthesized by coupling substituted 2-amino benzothiazoles with various acids . The exact method would depend on the specific substituents present in the desired compound.Molecular Structure Analysis
Thiazoles have sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of this compound would be influenced by its substituents, including the 3-chlorobenzyl group and the propylacetamide group.Scientific Research Applications
Synthesis and Structural Studies
The synthesis of related thiazolyl and thiazolidinone compounds highlights the compound's utility in generating diverse molecular architectures. For instance, Janardhan et al. (2014) demonstrated the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks, showcasing a method to form ring-annulated products with the compound acting as a precursor in acceptable yields (B. Janardhan, B. Srinivas, B. Rajitha, Á. Péter, 2014). Similarly, Shukla et al. (2012) focused on the design and synthesis of BPTES analogs, potent inhibitors of kidney-type glutaminase, which involved the use of thiazolyl derivatives to improve drug-like properties (K. Shukla, D. Ferraris, A. Thomas, et al., 2012).
Anticancer Activities
Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and evaluated their anticancer activities. The compounds displayed promising results against melanoma and other cancer cell lines, indicating the potential for thiazolyl derivatives in cancer therapy (M. Duran, Ş. Demirayak, 2012).
Antimicrobial and Antitumor Evaluations
Ewies and Abdelsalaam (2020) utilized 2-cyano-N-arylacetamide reagents in synthesizing nitrogenous heterocycles with demonstrated antimicrobial activities. The study underlines the compound's role in generating bioactive molecules capable of combating microbial infections (E. Ewies, Hayam A. Abdelsalaam, 2020). Additionally, Hossan (2020) synthesized thiazol-acetamide derivatives and assessed their antioxidant efficacy, further indicating the chemical's versatility in producing therapeutically valuable agents (A. Hossan, 2020).
Corrosion Inhibition
Hu et al. (2016) explored benzothiazole derivatives, structurally similar to the compound , as corrosion inhibitors for steel, revealing their potential in industrial applications to protect against corrosion in acidic environments (Zhiyong Hu, Meng Yan-bin, Xuemei Ma, et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS2/c1-2-6-17-14(19)8-13-10-21-15(18-13)20-9-11-4-3-5-12(16)7-11/h3-5,7,10H,2,6,8-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZICEUODZOTFBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CSC(=N1)SCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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